
2,1-Benzisoxazole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisoxazole-3-acetonitrile is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by a fused benzene and isoxazole ring structure, with an acetonitrile group attached at the 3-position of the isoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-benzisoxazole-3-acetonitrile typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reaction of ortho-nitrobenzaldehydes with nitriles under reductive conditions to form the isoxazole ring . Another approach involves the use of ortho-azidoarylcarbonyl compounds, which undergo photolysis in the presence of weak bases to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as iron (II) or copper (I) salts can facilitate the cyclization process . Additionally, microwave irradiation has been shown to reduce reaction times and improve yields in the synthesis of isoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2,1-Benzisoxazole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2,1-Benzisoxazole-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds, such as quinolines and acridines.
Medicine: It is used in the development of pharmaceuticals, including antibiotics and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,1-benzisoxazole-3-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can modulate receptor activity, leading to various biological effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
2,1-Benzisoxazole: The parent compound without the acetonitrile group.
2,1-Benzisoxazole-3-methanesulfonamide: A derivative with a methanesulfonamide group.
2,1-Benzisoxazole-3-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: 2,1-Benzisoxazole-3-acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .
Propiedades
Número CAS |
102908-41-8 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-(2,1-benzoxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2 |
Clave InChI |
JRVBHNPKMJEHHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(ON=C2C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


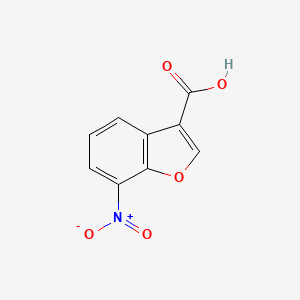

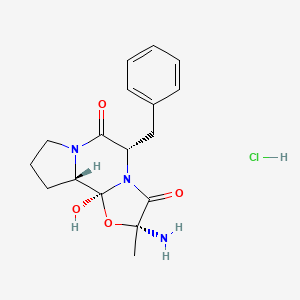
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
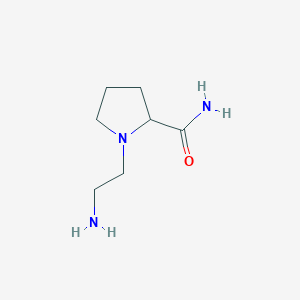
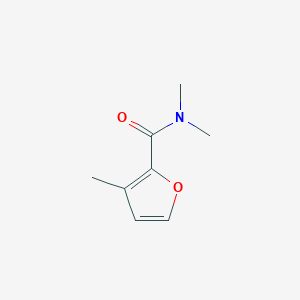
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
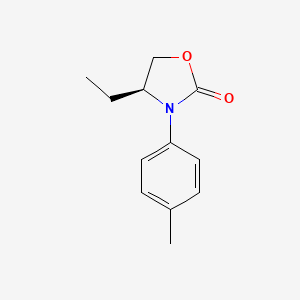
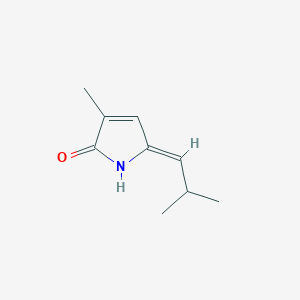
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)


